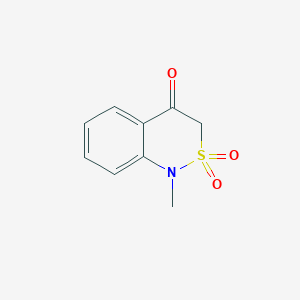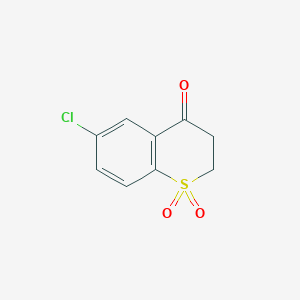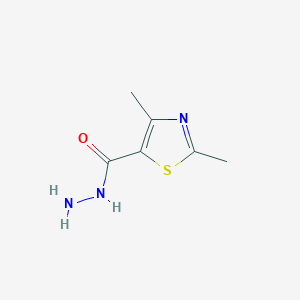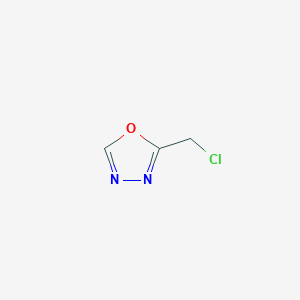
3-N-Fmoc-amino-piperidine hydrochloride
Overview
Description
“3-N-Fmoc-amino-piperidine hydrochloride” is a chemical compound used in proteomics research . It is frequently used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Synthesis Analysis
The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) .
Molecular Structure Analysis
The molecular formula of “this compound” is C20H23ClN2O2 and its molecular weight is 358.87 .
Chemical Reactions Analysis
The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Physical And Chemical Properties Analysis
The storage temperature for “this compound” is between 2-8°C .
Scientific Research Applications
Peptide Synthesis and Environmental Considerations
A study by Přibylka, Krchňák, and Schütznerová (2020) discusses the use of environmentally friendly protocols in the synthesis of peptide-based drugs, highlighting the use of green Fmoc removal protocol which avoids hazardous components. This method, incorporating the use of piperidine, shows its application in the synthesis of drugs like triptorelin, used for prostate and breast cancer treatments (Přibylka, Krchňák, & Schütznerová, 2020).
Solid-phase Peptide Synthesis
Chang and Meienhofer (2009) describe the use of N alpha-9-Fluorenylmethyloxycarbonyl (Fmoc) amino acids in solid-phase peptide synthesis. The Fmoc group is cleaved by mild base (piperidine), allowing for the use of tert-butyl-type side chain blocking, thus avoiding side reactions common in traditional synthesis methods (Chang & Meienhofer, 2009).
Synthesis of Nonlinear Optical Oligomers
A study by Huang et al. (2000) on the synthesis of nonlinear optical oligomers with 4-dialkylamino-4'-(alkylsulfonyl)azobenzene chromophores uses a process involving the deprotection of the Fmoc group with piperidine. This study highlights the role of Fmoc-amino acids in the synthesis of complex molecular structures (Huang, Zhang, Dalton, & Weber, 2000).
Improved Deprotection Methods in Peptide Synthesis
Luna et al. (2016) investigate the efficiency of different reagents for the deprotection of Fmoc in solid-phase peptide synthesis. Piperidine is compared with other reagents like 4-methylpiperidine and piperazine, revealing insights into optimizing synthesis processes for peptides (Luna et al., 2016).
Functionalization of Core-Shell Materials
Research by Szczepańska et al. (2020) demonstrates the use of Fmoc-amino acids in the functionalization of nanostructures. They explore the quantification of amino groups on TiO2@SiO2 core-shell surfaces using Fmoc–Glycine, where the Fmoc group is cleaved using a piperidine solution. This study underscores the utility of Fmoc-amino acids in nanomaterials research (Szczepańska et al., 2020).
Antibacterial Applications
Debnath et al. (2010) report on the development of antibacterial hydrogelators based on N-fluorenyl-9-methoxycarbonyl (Fmoc) amino acid/peptides functionalized cationic amphiphiles. The study highlights the potential of Fmoc-amino acids in creating potent antibacterial agents, emphasizing their role in medical and pharmaceutical research (Debnath, Shome, Das, & Das, 2010).
Mechanism of Action
Target of Action
It’s known that this compound is used in proteomics research , suggesting that it may interact with proteins or peptides in the body.
Mode of Action
The Fmoc (9-fluorenylmethyloxycarbonyl) group in 3-N-Fmoc-amino-piperidine hydrochloride is a type of protecting group used in peptide synthesis . The Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Action Environment
It’s worth noting that the compound is stored at a temperature of 2-8°c , suggesting that temperature could be a factor in its stability.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3-N-Fmoc-amino-piperidine hydrochloride plays a crucial role in biochemical reactions, especially in the synthesis of peptides. It interacts with various enzymes and proteins during the peptide synthesis process. The compound is used to protect the amino group of amino acids, preventing unwanted side reactions during peptide chain elongation. The Fmoc group is typically removed by treatment with a base, such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct . This interaction ensures the selective deprotection of the amino group without affecting other functional groups in the peptide.
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in peptide synthesis. The compound influences cell function by facilitating the synthesis of peptides that can be used in various cellular assays. These peptides can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, synthetic peptides can be used to study receptor-ligand interactions, enzyme-substrate interactions, and other cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the protection and deprotection of amino groups in peptides. The Fmoc group is attached to the amino group of an amino acid, protecting it from unwanted reactions during peptide synthesis. The deprotection process involves the removal of the Fmoc group by a base, such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct . This mechanism ensures the selective deprotection of the amino group, allowing for the controlled synthesis of peptides.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at temperatures between 2-8°C . Prolonged exposure to light and air can lead to degradation, affecting its efficacy in peptide synthesis. Long-term studies have shown that the compound maintains its protective properties over extended periods, provided it is stored under appropriate conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound effectively protects amino groups during peptide synthesis without causing adverse effects. At high doses, there may be toxic or adverse effects, such as irritation or toxicity . It is essential to optimize the dosage to achieve the desired protective effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes and cofactors that facilitate the protection and deprotection of amino groups. These interactions ensure the selective synthesis of peptides with minimal side reactions . The compound’s role in metabolic pathways is crucial for the efficient production of synthetic peptides used in biochemical research.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions ensure the compound’s localization to specific cellular compartments where peptide synthesis occurs . The compound’s distribution within cells is essential for its protective role in peptide synthesis.
Subcellular Localization
The subcellular localization of this compound is primarily within the compartments involved in peptide synthesis, such as the endoplasmic reticulum and the cytoplasm . The compound’s activity and function are influenced by its localization, ensuring the selective protection of amino groups during peptide synthesis. Targeting signals and post-translational modifications may direct the compound to specific compartments, enhancing its efficacy in peptide synthesis.
properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-piperidin-3-ylcarbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2.ClH/c23-20(22-14-6-5-11-21-12-14)24-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19;/h1-4,7-10,14,19,21H,5-6,11-13H2,(H,22,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNXXBDVQCSPJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374675 | |
| Record name | (9H-Fluoren-9-yl)methyl piperidin-3-ylcarbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
672310-13-3 | |
| Record name | (9H-Fluoren-9-yl)methyl piperidin-3-ylcarbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 672310-13-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Ethyl 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B1363533.png)
![Methyl 3-amino-6-(dimethoxymethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1363535.png)
![(2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B1363539.png)


